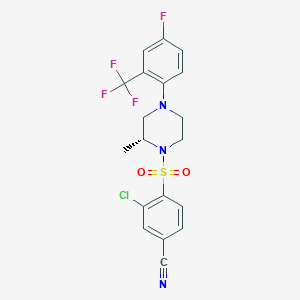
(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is a complex organic compound that features a combination of chloro, fluoro, trifluoromethyl, and piperazinylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves multiple steps, typically starting with the preparation of the core benzonitrile structureThe piperazinylsulfonyl group is introduced via nucleophilic substitution reactions, often using piperazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its structural features suggest it could be a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Shares the fluoro and trifluoromethyl groups but lacks the piperazinylsulfonyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains similar fluoro and trifluoromethyl groups but has a pyridine ring instead of a benzonitrile structure.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the other functional groups present in the target compound.
Uniqueness
This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C19H16ClF4N3O2S |
|---|---|
分子量 |
461.9 g/mol |
IUPAC 名称 |
3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C19H16ClF4N3O2S/c1-12-11-26(17-4-3-14(21)9-15(17)19(22,23)24)6-7-27(12)30(28,29)18-5-2-13(10-25)8-16(18)20/h2-5,8-9,12H,6-7,11H2,1H3/t12-/m1/s1 |
InChI 键 |
CZCHJZVFTFTEAX-GFCCVEGCSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F |
规范 SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
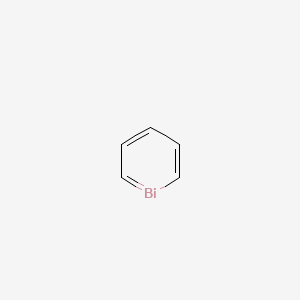
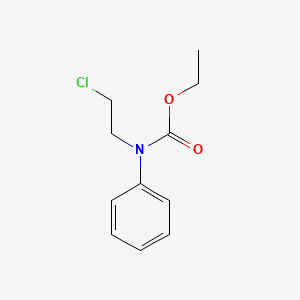

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
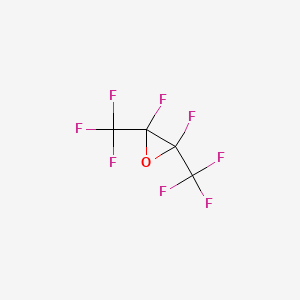
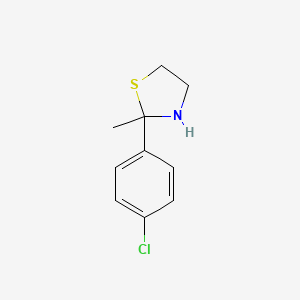
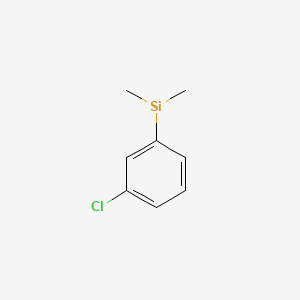
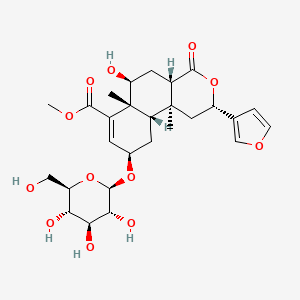
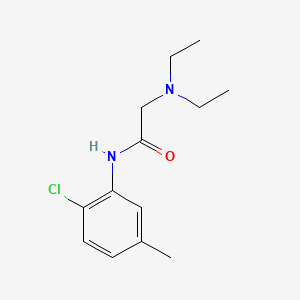

![Benzo[f]quinazoline](/img/structure/B14752245.png)
